molecular formula C12H10BrN B3346290 3-Bromo-2-(4-methylphenyl)pyridine CAS No. 1171900-40-5

3-Bromo-2-(4-methylphenyl)pyridine

Cat. No. B3346290
CAS RN: 1171900-40-5
M. Wt: 248.12 g/mol
InChI Key: XCQNZSMKBZRYJL-UHFFFAOYSA-N
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Description

“3-Bromo-2-(4-methylphenyl)pyridine” is a chemical compound with the molecular formula C12H10BrN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-(4-methylphenyl)pyridine” include a molecular weight of 248.12 . The compound is a solid with a refractive index of n20/D 1.5604 and a density of 1.495 g/mL at 25 °C .

Scientific Research Applications

Catalytic Protodeboronation

3-Bromo-2-(4-methylphenyl)pyridine can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This process uses organoboron reagents, which are generally environmentally benign and readily prepared .

Synthesis of Heterocyclic Compounds

3-Bromo-2-(4-methylphenyl)pyridine can serve as a building block for the synthesis of novel heterocyclic compounds. These compounds have potential medicinal properties.

Role in Pyridine Derivatives

As a pyridine derivative, 3-Bromo-2-(4-methylphenyl)pyridine plays an important role in a large number of applications ranging from medicinal drugs to agricultural products . Pyridine and its derivatives are also used as enzyme inhibitors .

Electrochemical Processes

The compound can be used in electrochemical processes . For example, 2,2’-Bipyridine and a series of dimethyl-2,2’-bipyridines were synthesized from 2-bromopyridine and 2-bromomethylpyridines, respectively, using an electrochemical process catalyzed by nickel complexes .

Pharmaceutical Research

3-Bromo-2-(4-methylphenyl)pyridine can be used in pharmaceutical research due to its potential medicinal properties. The boronic acid group can participate in various coupling reactions to create complex molecules.

Future Directions

Future research on “3-Bromo-2-(4-methylphenyl)pyridine” and similar compounds could focus on their potential applications in various fields. For instance, pyridine derivatives are known to be valuable building blocks in organic synthesis . They could also be investigated for their potential medicinal properties.

properties

IUPAC Name

3-bromo-2-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQNZSMKBZRYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(4-methylphenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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